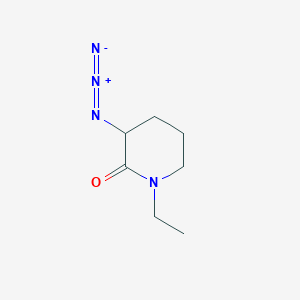

3-Azido-1-ethylpiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Azido-1-ethylpiperidin-2-one” is a compound that contains a piperidin-2-one ring, an ethyl group, and an azido group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular structure of “3-Azido-1-ethylpiperidin-2-one” would consist of a six-membered piperidine ring with a ketone functional group at the 2-position, an ethyl group at the 1-position, and an azido group at the 3-position. The azido group is a type of functional group characterized by the formula -N3, and it’s often used in the synthesis of organic compounds .Chemical Reactions Analysis

The reactivity of “3-Azido-1-ethylpiperidin-2-one” would likely be influenced by the presence of the azido and ketone groups. Azides are known to participate in a variety of reactions, including cycloadditions and substitutions . Ketones, on the other hand, can undergo reactions such as nucleophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azido-1-ethylpiperidin-2-one” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the azido group could potentially influence its reactivity and stability .Applications De Recherche Scientifique

Synthesis and Modification of Piperidines

The compound 3-Azido-1-ethylpiperidin-2-one is a valuable intermediate in organic synthesis, particularly in the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines through intramolecular cyclization of unsaturated amines. This method allows for the versatile use of the azide functionality in the preparation of piperidine-containing structures, which are of significant pharmaceutical and biological relevance. The process offers a rapid and modular synthesis pathway, emphasizing its regioselectivity and complementing existing olefin amino functionalization methods (Ortiz, Kang, & Wang, 2014).

Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

3-Azido-1-ethylpiperidin-2-one plays a crucial role in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, leading to the formation of 1H-[1,2,3]-triazoles. This reaction is pivotal in the construction of diverse molecular frameworks, including those with peptide backbones or side chains. The reaction conditions are fully compatible with solid-phase peptide synthesis, demonstrating the compound's utility in creating complex organic molecules with high purity and conversion rates (Tornøe, Christensen, & Meldal, 2002).

Nucleophilic Displacement Reactions

The structural analog 3-chloro-1-ethylpiperidine showcases the nucleophilic displacement reactions that can occur, leading to the generation of pyrrolidine and piperidine isomers. This highlights the potential of 3-Azido-1-ethylpiperidin-2-one and its derivatives in undergoing similar transformations, thereby enabling the synthesis of various cyclic and acyclic nitrogen-containing compounds (Hammer, Heller, & Craig, 1972).

Magnetic Properties of Azido Ligands

The azido ligand, as found in 3-Azido-1-ethylpiperidin-2-one, has been studied for its role in magnetochemistry, particularly in polynuclear NiII and MnII azido bridging complexes. These studies reveal the ligand's ability to facilitate both ferromagnetic and antiferromagnetic coupling, depending on its coordination mode. This insight is vital for the development of molecular magnets and for understanding magneto-structural correlations (Ribas et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “3-Azido-1-ethylpiperidin-2-one” could potentially involve exploring its synthesis, reactivity, and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , it could be of interest to investigate whether “3-Azido-1-ethylpiperidin-2-one” has any pharmacological activity.

Propriétés

IUPAC Name |

3-azido-1-ethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-11-5-3-4-6(7(11)12)9-10-8/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWZQGJPMAUBOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-ethylpiperidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)

![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2784690.png)

![5-Methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2784692.png)

![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)